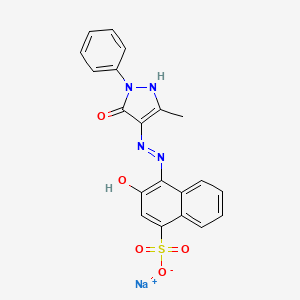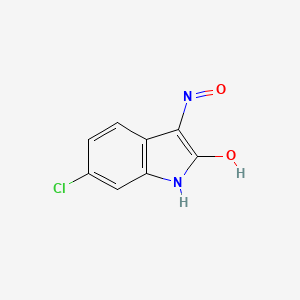
6-chloro-3-(hydroxyimino)-2,3-dihydro-1H-indol-2-one
描述
6-chloro-3-(hydroxyimino)-2,3-dihydro-1H-indol-2-one, also known as 6-chloro-3-hydroxyindole-2-one (CHI), is a versatile reagent that has been used in various synthetic organic chemistry applications. It is a highly reactive compound that can be used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. CHI has been used in a variety of synthetic techniques, including nucleophilic substitution, oxidation, and reductive amination. It is also a useful catalyst in certain reactions.
科学研究应用
CHI has a variety of applications in scientific research. It has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It has also been used in the synthesis of peptides, peptidomimetics, and other biologically active compounds. In addition, CHI has been used in the synthesis of fluorescent dyes, catalysts, and other specialty chemicals. CHI has also been used in the synthesis of metal complexes, which can be used in catalysis and other applications.
作用机制
The mechanism of action of CHI depends on the reaction in which it is used. In the classical Sandmeyer reaction, CHI is used as a nucleophilic reagent, which reacts with an aryl halide to form an aryl-copper intermediate. The aryl-copper intermediate then undergoes a nucleophilic substitution to form the desired product. In the Vilsmeier formylation, CHI is used as a formylating agent, which reacts with an aryl halide to form an aryl-formyl intermediate. The aryl-formyl intermediate then undergoes a nucleophilic substitution to form the desired product. In the reductive amination of aldehydes or ketones, CHI is used as a reducing agent, which reduces an aldehyde or ketone to form an amine.
生化和生理效应
The biochemical and physiological effects of CHI depend on the reaction in which it is used. In the classical Sandmeyer reaction, CHI is used as a nucleophilic reagent, which does not have any direct biochemical or physiological effects. In the Vilsmeier formylation, CHI is used as a formylating agent, which does not have any direct biochemical or physiological effects. In the reductive amination of aldehydes or ketones, CHI is used as a reducing agent, which can have direct biochemical or physiological effects, depending on the aldehyde or ketone being reduced.
实验室实验的优点和局限性
The advantages of using CHI in lab experiments include its versatility, reactivity, and availability. CHI can be used in a variety of synthetic techniques, including nucleophilic substitution, oxidation, and reductive amination. It is also a highly reactive compound, which makes it suitable for a wide range of applications. In addition, CHI is widely available, making it easy to obtain for use in lab experiments.
The limitations of using CHI in lab experiments include its toxicity and corrosive nature. CHI is a toxic compound, which can be harmful if inhaled or ingested. In addition, CHI is a corrosive compound, which can cause skin irritation and damage to surfaces. For these reasons, it is important to use appropriate safety precautions when working with CHI in the lab.
未来方向
The future directions for the use of CHI in scientific research include the development of new synthetic techniques, the synthesis of new compounds, and the exploration of new applications. In addition, future research could focus on the development of new catalysts and reagents based on CHI, as well as the development of new methods for the efficient and safe use of CHI in the lab. Furthermore, future research could explore the potential of CHI as a therapeutic agent, as well as its potential as
属性
IUPAC Name |
6-chloro-3-nitroso-1H-indol-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11-13/h1-3,10,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCYCZHXUZPLHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=C2N=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-(hydroxyimino)-2,3-dihydro-1H-indol-2-one | |
CAS RN |
117886-84-7 | |
| Record name | 6-chloro-3-(hydroxyimino)-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-Amino-6-hydroxy-2-pyrimidinyl)thio]-N,N-dimethylacetamide](/img/structure/B1489621.png)
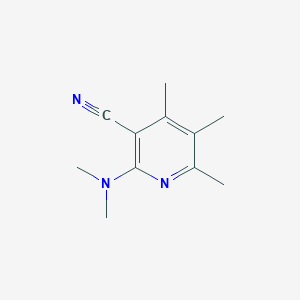




![4-[(morpholinoamino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B1489630.png)

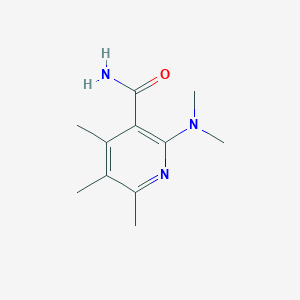
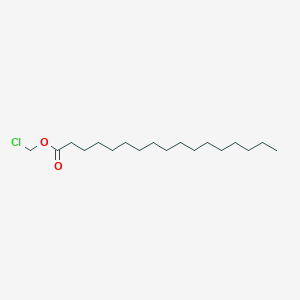
![[4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-pyrrolidin-1-yl-methanone](/img/structure/B1489634.png)
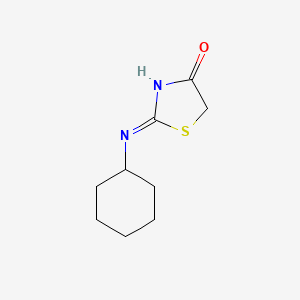
![[4-[[(3-Fluorobenzoyl)amino]methyl]phenyl]boronic acid](/img/structure/B1489641.png)
